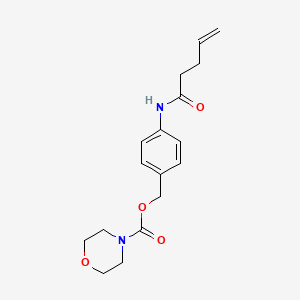
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an amide derivative of benzyl morpholinecarboxylate and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and reduce the invasiveness of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate in lab experiments include its potent antitumor activity, its ability to induce apoptosis, and its inhibitory effects on angiogenesis and cell invasion. However, there are also some limitations associated with its use. For example, it is a relatively complex molecule to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, additional studies could be conducted to investigate its potential applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is a chemical compound with promising potential for various scientific research applications. Its potent antitumor activity and inhibitory effects on angiogenesis and cell invasion make it a potential candidate for the development of new anticancer drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of benzyl morpholinecarboxylate with 4-pentenoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. It has been reported to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
[4-(pent-4-enoylamino)phenyl]methyl morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-3-4-16(20)18-15-7-5-14(6-8-15)13-23-17(21)19-9-11-22-12-10-19/h2,5-8H,1,3-4,9-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOQGDYQZXYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)COC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pentenoylamino)benzyl 4-morpholinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

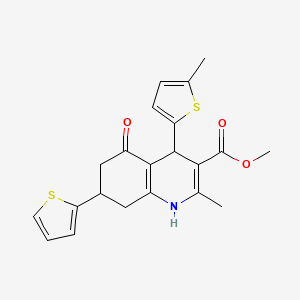
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
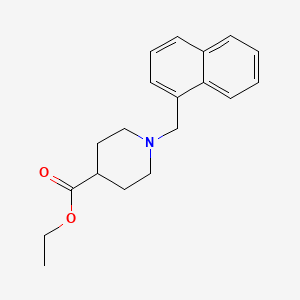
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)

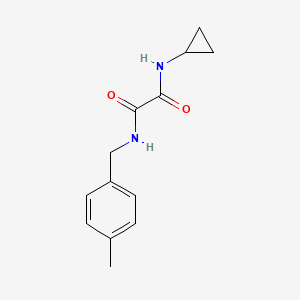
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
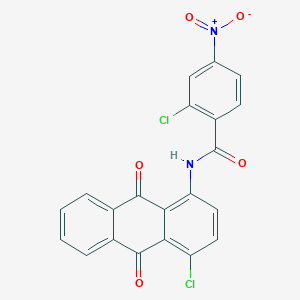
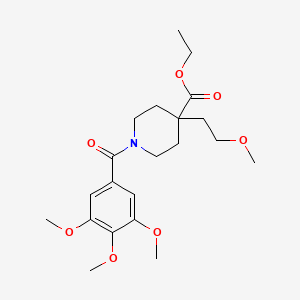
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)
![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)

![N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5119446.png)